1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Rocuronium bromide is synthesized through a multi-step process involving the modification of steroidal structures. The synthesis typically starts with the steroid nucleus, which undergoes various chemical transformations, including hydroxylation, acetylation, and morpholinyl substitution .
Industrial Production Methods
Industrial production of rocuronium bromide involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Rocuronium bromide undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Rocuronium bromide is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the structure-activity relationship of neuromuscular blocking agents.
Biology: Investigating the effects of neuromuscular blockers on cellular processes.
Medicine: Developing new anesthetic protocols and improving patient outcomes during surgery.
Industry: Manufacturing high-purity rocuronium bromide for pharmaceutical use.
Mechanism of Action
Rocuronium bromide exerts its effects by competitively binding to acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to its receptors, thereby inhibiting depolarization and subsequent muscle contraction. The compound’s rapid onset and intermediate duration of action make it suitable for various clinical applications .
Comparison with Similar Compounds
Similar Compounds
Vecuronium bromide: Another non-depolarizing neuromuscular blocker with a similar mechanism of action but a slower onset.
Pancuronium bromide: Known for its longer duration of action and more pronounced cardiovascular effects.
Atracurium besylate: Has a unique degradation pathway, making it suitable for patients with renal or hepatic impairment.
Uniqueness
Rocuronium bromide is unique due to its rapid onset and intermediate duration of action, making it a preferred choice for rapid sequence intubation and various surgical procedures .
Properties
Molecular Formula |
C32H53BrN2O4 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI Key |
OYTJKRAYGYRUJK-YHJOLPDBSA-M |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Origin of Product |
United States |
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